4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide
Description
Properties
Molecular Formula |
C23H29ClFN3O5 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+,28?/m1/s1 |
InChI Key |
CUZUZCKCMMWXEA-UKZTXGOGSA-N |
Isomeric SMILES |
CO[C@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
| Property | Description |
|---|---|
| IUPAC Name | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide |
| Molecular Formula | C23H29ClFN3O4 |
| Molecular Weight | 465.9 g/mol |
| SMILES | CO[C@H]1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
| PubChem CID | 70208579 |
The compound consists of a benzamide core substituted with amino, chloro, and methoxy groups, linked to a chiral piperidinium ring bearing a 3-(4-fluorophenoxy)propyl side chain and a methoxy substituent.
Preparation Methods
Stepwise Synthesis
Synthesis of the Substituted Benzamide Core
- Starting from 4-amino-5-chloro-2-methoxybenzoic acid or its derivatives.
- Activation of the carboxylic acid group (e.g., via acid chloride formation or carbodiimide coupling agents).
- Introduction of the amide linkage with the piperidinium intermediate.
Preparation of the Piperidinium Intermediate
- Synthesis of the piperidine ring substituted at the 3-position with a methoxy group and at the 1-position with a 3-(4-fluorophenoxy)propyl group.
- Control of stereochemistry at positions 3 and 4 to achieve the (3S,4R) configuration.
- Oxidation of the nitrogen to form the piperidinium-1-ium species, possibly via mild oxidants or specific reagents.
Coupling and Final Assembly
- Amide bond formation between the benzamide core and the piperidinium intermediate.
- Purification by recrystallization or chromatographic methods.
Representative Synthetic Procedures from Literature
While direct synthetic procedures for this exact compound are scarce in open literature, related methodologies for similar substituted benzamides and piperidinium derivatives can be adapted. For example:
- Refluxing equimolar mixtures of substituted piperidines with activated benzamide derivatives in solvents like methanol or dichloromethane.
- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.
- Oxidation steps using reagents like m-CPBA (meta-chloroperoxybenzoic acid) for nitrogen oxidation to form the piperidinium species.
A related synthesis example from a patent (US11883393B2) describes preparation of complex amide compounds involving piperidine derivatives and aromatic moieties, employing reductive amination, nucleophilic substitution, and amide coupling steps.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzamide core synthesis | 4-amino-5-chloro-2-methoxybenzoic acid, SOCl2 or carbodiimide coupling agents | Formation of acid chloride or activated ester |
| Piperidinium intermediate | 3-methoxypiperidine, 3-(4-fluorophenoxy)propyl bromide, base (e.g., K2CO3), oxidation with m-CPBA | Control of stereochemistry critical |
| Amide coupling | EDCI/HATU, DIPEA, solvent (DMF, DCM) | Mild conditions to preserve stereochemistry |
| Purification | Recrystallization, silica gel chromatography | To isolate pure stereoisomer |
Analytical and Characterization Data
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns on benzamide and piperidinium rings.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 465.9 g/mol.
- Chiral HPLC: Verification of (3S,4R) stereochemistry.
- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1), aromatic C-H, and methoxy group absorptions.
- Elemental Analysis: Consistent with C23H29ClFN3O4 composition.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups .
Scientific Research Applications
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Functional Group Analysis
- Methoxy Groups : Present in both the target compound and cisapride, these groups improve solubility but may reduce membrane permeability compared to halogenated analogues (e.g., ML267) .
- Fluorophenoxypropyl Chain: Shared with pesticide derivatives (e.g., fluazuron), this group enhances binding to hydrophobic targets but may introduce off-target effects in therapeutic contexts .
Biological Activity
The compound 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide, commonly known as cisapride, has garnered attention for its biological activity, particularly as a gastroprokinetic agent. This article delves into its pharmacological properties, mechanisms of action, and associated clinical findings.
Chemical Structure and Properties
Cisapride is classified as a 5-HT₄ receptor agonist , which plays a crucial role in gastrointestinal motility. The chemical structure of cisapride includes a piperidine ring and various substituents that enhance its biological activity. The systematic name highlights its complex molecular configuration:
Cisapride primarily acts by stimulating the 5-HT₄ receptors in the gastrointestinal tract. This action promotes increased peristalsis and enhances gastric emptying. Unlike other gastrointestinal agents, cisapride does not exhibit antidopaminergic activity, making it a unique option for treating functional bowel disorders .
Biological Activity and Pharmacodynamics
The biological activity of cisapride has been extensively studied through various research findings, including:
- Gastrointestinal Motility : Cisapride has been shown to significantly increase gastric motility and accelerate gastric emptying in both animal models and human studies. It is particularly effective in treating conditions like gastroesophageal reflux disease (GERD) and chronic constipation .
- Safety Profile : While cisapride is effective, it has been associated with serious side effects, including acquired long QT syndrome and ventricular arrhythmias. These risks necessitate careful patient selection and monitoring during treatment .
Case Studies
Several case studies have illustrated the effectiveness and safety concerns associated with cisapride:
- Case Study 1 : A clinical trial involving patients with GERD demonstrated that those treated with cisapride experienced significant improvements in symptoms compared to placebo groups. However, some patients developed cardiac arrhythmias, leading to the need for ECG monitoring .
- Case Study 2 : In pediatric populations suffering from functional dyspepsia, cisapride was effective in improving symptoms without significant adverse effects when used under strict medical supervision .
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of cisapride:
Q & A
Q. What synthetic strategies are recommended for synthesizing this complex benzamide derivative?
The synthesis involves multi-step organic reactions, including amide bond formation and functional group activation. Key steps include:
- Amide coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by nucleophilic attack by the amine group .
- Functional group protection : Protect reactive groups (e.g., amino or hydroxyl) using pivaloyl or benzyl groups to prevent side reactions during synthesis .
- Purification : Employ column chromatography or recrystallization to isolate high-purity products, validated by HPLC and NMR .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., (3S,4R) configuration) and functional group integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal structure and validates piperidinium ring conformation .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperidinium ring formation?
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize ionic intermediates during oxidation of the piperidine ring .
- Catalyst optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- DoE (Design of Experiments) : Apply statistical models to optimize temperature, reagent stoichiometry, and reaction time .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Hydrolysis susceptibility : The 1-oxidopiperidin-1-ium group is prone to acid-catalyzed ring-opening, leading to degradation. Stability studies (pH 2–7, 37°C) show rapid decomposition below pH 4 .
- Mitigation strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide core to enhance electronic stability .
Q. How does the 4-fluorophenoxypropyl side chain influence target binding in enzyme assays?
- Molecular docking : The fluorophenoxy group enhances hydrophobic interactions with enzyme pockets (e.g., acps-pptase in bacterial proliferation pathways) .
- SAR (Structure-Activity Relationship) : Replace the 4-fluorophenoxy group with chlorophenoxy or methoxy analogs to evaluate potency changes. Bioassays show a 10-fold drop in IC₅₀ when substituting fluorine with chlorine .
Q. How to resolve contradictions in reported synthetic protocols for the 3-methoxy substituent?
- Supplier variability : Discrepancies in O-benzyl hydroxylamine HCl purity (97% vs. >98%) from Oakwood Chemical vs. Shanghai Aladdin can alter reaction outcomes. Validate reagent purity via titration before use .
- Reaction monitoring : Use in-situ FTIR to track methoxy group incorporation and identify side products (e.g., demethylation) .
Methodological Guidance
Designing a stability-indicating assay for this compound:
- Forced degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂). Monitor degradation via UPLC-PDA at 254 nm .
- Peak purity analysis : Use mass-directed fractionation to isolate degradation products for structural elucidation .
Evaluating enantiomeric purity of the (3S,4R) stereocenter:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
